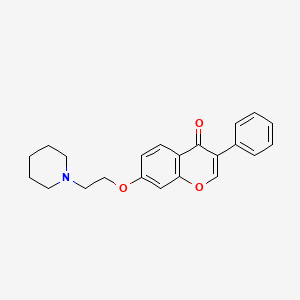

3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as Ly294002, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. This molecule is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes, which play a critical role in regulating cell growth, survival, and metabolism.

科学的研究の応用

Synthesis and Structural Analysis

The derivative of genistein, "5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," has been synthesized and structurally characterized. The crystal structure was determined using single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic system. This research highlights the compound's structural intricacies and potential for further chemical modifications (Zhang et al., 2008).

Antimicrobial Activity

A series of novel compounds, including "4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one," were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. The research included molecular docking studies to understand the compounds' interactions with bacterial and fungal proteins, providing insights into their mechanism of action (Mandala et al., 2013).

Anti-Cancer Properties

Research has also delved into the anti-cancer potential of related compounds. For instance, a series of novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives were synthesized and screened for their anti-breast cancer activity. Some of these compounds showed potent cytotoxicity against estrogen receptor-positive MCF-7 breast cancer cell lines, indicating their promise as anti-cancer agents. Further in vivo studies supported these findings, suggesting potential therapeutic applications (Dube et al., 2019).

pH Sensitive Probes

A novel pH-sensitive probe based on a similar structure, "7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P)," was developed for intracellular pH monitoring. This probe demonstrated high sensitivity to pH changes in cellular environments, making it a valuable tool for biological research and potential diagnostic applications (Liu et al., 2015).

作用機序

Target of Action

The primary target of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . By inhibiting AChE, the compound increases the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and subsequent enhancement of cholinergic transmission .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can have various effects at the cellular level, depending on the specific type of cholinergic receptor and the location of the synapse .

特性

IUPAC Name |

3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGALRQARGWNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)

![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)

![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)